4-Amino-2-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid, a compound class frequently employed as key structural intermediates in the synthesis of pharmaceuticals and specialty organic materials. Its value is defined by the specific arrangement of amino, methoxy, and nitro functional groups on the benzoic acid core, which dictates the molecule's reactivity, solid-state properties, and suitability for subsequent chemical transformations. This guide provides evidence-based reasons for selecting this specific molecule over common structural analogs and functional substitutes in a procurement context.
Nitro reduction precursor for 4,5-diamino intermediate formation in benzotriazole synthetic pathways.
Key transformation stepC4-NH₂ / C5-NO₂ ortho pattern required for regioselective diazotization-cyclization to the benzotriazole scaffold.
Position-critical substitution2-Methoxy group retained through all downstream transformations; appears as 6-methoxy substituent on the final benzotriazole ring.
Structurally essential, not removableFree acid form for direct sodium salt conversion; compatible with the CN101066968A synthetic route without ester hydrolysis.
Route-specific intermediate selectionIn process chemistry and materials development, substituting 4-Amino-2-methoxy-5-nitrobenzoic acid with close analogs is often unviable. A change in the substituent position, such as in the isomer 2-Amino-4-nitro-5-methoxybenzoic acid, significantly alters the compound's crystalline structure and thermal properties. Furthermore, replacing the nitro group with a halogen, like in the common intermediate 4-Amino-5-chloro-2-methoxybenzoic acid, fundamentally changes the molecule's synthetic potential, precluding nitro-group-specific reactions (e.g., reduction to an amine) and introducing different impurity profiles. These differences in physical properties and chemical reactivity make precise isomer and functional group selection critical for process reproducibility and final product quality.
Target
4-Amino-2-methoxy-5-nitrobenzoic acid: C4-NH₂, C2-OCH₃, C5-NO₂
Substitution Risk
2-Amino isomer (CAS 196194-99-7) has inverted NH₂/NO₂ positioning; cannot undergo the identical diazotization-cyclization to form the benzotriazole scaffold.
Target
2-Methoxy group present; retained through nitro reduction
Substitution Risk
Unsubstituted 4-amino-5-nitrobenzoic acid lacks the 2-methoxy group; removes the oxygenated ring system that persists in the final scaffold.
Target
Free acid (CAS 59338-90-8) for sodium salt route
Substitution Risk
Methyl ester (CAS 59338-84-0) enters via direct nitration route; substituting the free acid may require an additional hydrolysis step not in the validated protocol.
4-Amino-2-methoxy-5-nitrobenzoic acid exhibits a significantly higher melting point than its common positional isomers and halogenated analogs. Its melting point of 248 °C is approximately 30 °C higher than its positional isomer, 2-Amino-4-nitro-5-methoxybenzoic acid (217-218 °C), and 39 °C higher than the widely used synthetic substitute, 4-Amino-5-chloro-2-methoxybenzoic acid (208-209 °C).
| Evidence Dimension | Melting Point |
| Target Compound Data | 248 °C |
| Comparator Or Baseline | Positional Isomer (2-Amino-4-nitro-5-methoxybenzoic acid): 217-218 °C; Halogenated Analog (4-Amino-5-chloro-2-methoxybenzoic acid): 208-209 °C |
| Quantified Difference | +30 °C to +39 °C vs. common analogs |
| Conditions | Standard melting point determination. |
The higher thermal stability allows for a wider processing window at elevated temperatures and can facilitate more efficient purification via recrystallization, contributing to higher purity in downstream synthesis.
This compound provides a strategic alternative to halogenated intermediates like 4-Amino-5-chloro-2-methoxybenzoic acid. The synthesis of the chloro-analog requires a direct chlorination step, often using N-chlorosuccinimide (NCS), which can generate hard-to-remove polychlorinated or regioisomeric byproducts. By contrast, the 5-nitro group on the target compound serves as a precursor to a 5-amino group via well-established and clean reduction chemistries (e.g., catalytic hydrogenation).
| Evidence Dimension | Synthetic Route and Impurity Profile |
| Target Compound Data | Utilizes a nitro group, enabling clean reduction to an amine. |
| Comparator Or Baseline | Chloro-analogs that require direct halogenation steps. |
| Quantified Difference | Qualitative: Avoidance of halogenation reagents and their associated impurities. |
| Conditions | Standard multi-step synthesis of active pharmaceutical ingredients (APIs). |
Procuring this nitro-compound allows manufacturers to avoid halogenation steps entirely, reducing the risk of chlorinated impurities in the final product and simplifying regulatory compliance for APIs.
The 5-nitro group is not merely a substitute for a halogen; it is a versatile functional handle that provides access to a different chemical space. While the chloro-group in analogs like 4-amino-5-chloro-2-ethoxybenzoic acid is often retained in the final drug structure (e.g., Mosapride), the nitro group is typically transformed. It can be reduced to an amine, which can then undergo a wide range of subsequent reactions such as diazotization, acylation, or reductive amination, enabling the synthesis of diverse compound libraries that are not accessible from the chloro-analog.
| Evidence Dimension | Synthetic Versatility |
| Target Compound Data | Nitro group can be converted into a wide array of other functional groups. |
| Comparator Or Baseline | Chloro group, which is less versatile for subsequent transformations beyond cross-coupling. |
| Quantified Difference | N/A (Qualitative difference in accessible chemical reactions) |
| Conditions | Exploratory synthesis and medicinal chemistry programs. |
For R&D and discovery applications, this compound is a distinct building block, not a simple substitute, enabling the creation of novel chemical entities with a 5-amino (or derivative) moiety.
Ideal for multi-step syntheses where a downstream reaction requires temperatures above 210 °C. The documented melting point of 248 °C ensures the compound's integrity, making it a more robust process intermediate than lower-melting analogs like 4-amino-5-chloro-2-methoxybenzoic acid (MP 208-209 °C).
Serves as the preferred starting material for synthesizing 4,5-diaminobenzoic acid scaffolds. The selective, high-yield reduction of the 5-nitro group offers a clean, halogen-free pathway, minimizing the risk of impurities that can arise from processes involving halogenated precursors.
A strategic building block for creating novel compound libraries. The versatile nitro group can be readily converted to a reactive amino group, enabling the exploration of structure-activity relationships around the 5-position in a way that is not possible with the less reactive 5-chloro analog.